Fructo-oligosaccharide DP9/GF8

Description

BenchChem offers high-quality Fructo-oligosaccharide DP9/GF8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructo-oligosaccharide DP9/GF8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H92O46 |

|---|---|

Molecular Weight |

1477.3 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H92O46/c55-1-18-27(65)36(74)37(75)46(91-18)100-54(45(83)35(73)26(9-63)99-54)17-90-53(44(82)34(72)25(8-62)98-53)16-89-52(43(81)33(71)24(7-61)97-52)15-88-51(42(80)32(70)23(6-60)96-51)14-87-50(41(79)31(69)22(5-59)95-50)13-86-49(40(78)30(68)21(4-58)94-49)12-85-48(39(77)29(67)20(3-57)93-48)11-84-47(10-64)38(76)28(66)19(2-56)92-47/h18-46,55-83H,1-17H2/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m1/s1 |

InChI Key |

DBAJKYHMJYXYGC-FJMWWSHDSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Fructo-oligosaccharide DP9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that have garnered significant attention in the fields of nutrition, food science, and pharmaceutical development due to their prebiotic properties and potential health benefits. This guide provides a detailed technical overview of the chemical structure and molecular weight of a specific Fructo-oligosaccharide with a degree of polymerization of 9 (DP9). Understanding these fundamental characteristics is crucial for researchers and professionals working on the application and analysis of these complex carbohydrates.

Chemical Structure of Fructo-oligosaccharide DP9

Fructo-oligosaccharides are polymers of D-fructose residues.[1][2] The defining characteristic of the most common type of FOS, the inulin-type, is the presence of β-(2→1) glycosidic bonds linking the fructose units.[3][4][5]

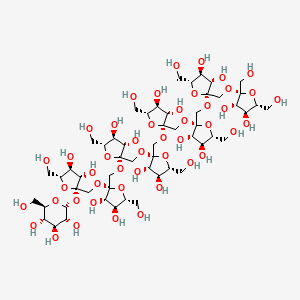

A Fructo-oligosaccharide with a Degree of Polymerization of 9 (DP9) is an oligosaccharide composed of nine monosaccharide units. In the context of inulin-type FOS, this typically refers to a molecule consisting of a terminal glucose unit linked to a chain of eight fructose units.[6][7][8] This structure is often denoted as GF8, where 'G' represents the terminal glucosyl residue and 'F8' represents the eight subsequent fructosyl residues.

The chemical structure can be described as follows:

-

Monosaccharide Composition : One molecule of D-glucose and eight molecules of D-fructose.

-

Glycosidic Linkages : The fructose units are linked to each other via β-(2→1) glycosidic bonds. The initial fructose unit is linked to the glucose moiety.

The general structure is linear, though branched structures, known as graminans, which contain both β-(2→1) and β-(2→6) linkages, can also exist in some natural sources.[3][9] However, FOS used in commercial applications are typically of the linear inulin type.

Visualizing the Structure

To illustrate the linear structure of FOS DP9 (GF8), the following diagram outlines the connectivity of the monosaccharide units.

Caption: A simplified representation of a linear Fructo-oligosaccharide DP9 (GF8) molecule.

Molecular Weight of Fructo-oligosaccharide DP9

The molecular weight of a pure FOS DP9 molecule is a critical parameter for its characterization and for various applications, including analytical method development and dosage calculations in clinical studies.

| Property | Value | Source |

| Chemical Formula | C₅₄H₉₂O₄₆ | [6][10] |

| Molecular Weight | 1477.28 g/mol | [6][10][11] |

Experimental Determination of Molecular Weight

While the theoretical molecular weight can be calculated from the chemical formula, experimental verification is essential for confirming the purity and identity of a FOS sample. Several analytical techniques are employed for this purpose:

-

Mass Spectrometry (MS) : Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are powerful tools for determining the molecular weights of oligosaccharides.[12][13] These methods can also provide information about the distribution of different DP species in a sample.

-

Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic volume. When coupled with a multi-angle light scattering (MALS) detector, it can provide the absolute molecular weight distribution of a polysaccharide sample without the need for calibration standards.[14][15]

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This is a widely used technique for the separation and quantification of carbohydrates, including FOS. By comparing the retention times with those of known standards, the degree of polymerization can be determined, which in turn corresponds to a specific molecular weight.[9]

The convergence of data from these orthogonal analytical methods provides a high degree of confidence in the assigned molecular weight and structural integrity of the FOS DP9 sample.

Conclusion

The chemical structure and molecular weight of Fructo-oligosaccharide DP9 are well-defined, with a composition of one glucose and eight fructose units linked primarily by β-(2→1) glycosidic bonds. Its molecular formula is C₅₄H₉₂O₄₆, corresponding to a molecular weight of 1477.28 g/mol . A thorough understanding of these properties, validated by robust analytical methodologies, is fundamental for the effective utilization of FOS DP9 in research, development, and commercial applications.

References

- Current time information in London, GB. (n.d.). Google.

- Nemeth, C., Andersson, A., Andersson, R., Mangelsen, E., Sun, C., & Åman, P. (2014). Relationship of Grain Fructan Content to Degree of Polymerisation in Different Barleys. Food and Nutrition Sciences, 5, 581-589.

-

Fructo-oligosaccharide DP9/GF8. (n.d.). The Peptide Resource Page (PRP). Retrieved March 3, 2026, from [Link]

-

How to calculate molecular weight from m/z of oligosaccharides? (2018, May 3). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Fructo-oligosaccharide DP9/GF8. (n.d.). MCE. Retrieved March 3, 2026, from [Link]

-

Routine Services. (n.d.). Retrieved March 3, 2026, from [Link]

- Zhang, Y., et al. (2023). Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review. PMC.

-

Characterization of Inulin-type fructan mixtures. (n.d.). Antec Scientific. Retrieved March 3, 2026, from [Link]

- Baik, Y., & Cheong, W. (2007).

-

Structural diagrams of fructan. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Determination of Molecular Weight Distribution and Average Molecular Weights of Oligosaccharides by HPLC with a Common C18 Phase and a Mobile Phase with High Water Content. (2025, August 9). ResearchGate. Retrieved March 3, 2026, from [Link]

- Fructans with Varying Degree of Polymerization Enhance the Selective Growth of Bifidobacterium animalis subsp. lactis BB-12 in the Human Gut Microbiome In Vitro. (2021, January 9). MDPI.

-

Determination of the structure and degree of polymerisation of fructans from Echinacea purpurea roots. (2025, August 6). ResearchGate. Retrieved March 3, 2026, from [Link]

- Structure and degree of polymerisation of fructooligosaccharides present in roots and leaves of Stevia rebaudiana (Bert. (2011, May 1). CORE.

-

Food for thought! Inulin-type fructans: Does the food matrix matter? (2022, February 9). CentAUR. Retrieved March 3, 2026, from [Link]

-

How fructan hydrolase aids digestion by tackling the FODMAP fructan. (2022, November 24). fodzyme. Retrieved March 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fodzyme.com [fodzyme.com]

- 3. Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antecscientific.com [antecscientific.com]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fructo-oligosaccharide DP9/GF8 | The Peptide Resource Page (PRP) [peptideresource.com]

- 8. Fructo-oligosaccharide DP9/GF8 | MCE [medchemexpress.cn]

- 9. Relationship of Grain Fructan Content to Degree of Polymerisation in Different Barleys [scirp.org]

- 10. Fructo-oligosaccharide DP9/GF8 | CymitQuimica [cymitquimica.com]

- 11. Fructo-oligosaccharide DP9/GF8 | TargetMol [targetmol.com]

- 12. ast.uga.edu [ast.uga.edu]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. Polysaccharide Molecular Weight Determination - Creative Proteomics [creative-proteomics.com]

- 15. semanticscholar.org [semanticscholar.org]

Biological Properties of GF8 Inulin-Type Fructans: A Technical Guide

Topic: Biological Properties of GF8 Inulin-Type Fructans Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Definition

GF8 (Glucosyl-fructo-octaose) represents a critical "bridge" oligomer within the inulin-type fructan (ITF) spectrum. Chemically defined as a non-reducing oligosaccharide with a degree of polymerization (DP) of 9, it consists of a terminal glucose unit linked to eight fructose moieties via

Unlike short-chain fructooligosaccharides (scFOS, DP 3-5) which are rapidly fermented in the proximal colon, or high-molecular-weight inulin (DP > 20) which persists into the distal colon, GF8 occupies a unique meso-fermentative window . This specific chain length confers distinct physicochemical stability and biological selectivity, particularly in the modulation of Bifidobacterium guilds possessing specific Glycoside Hydrolase Family 32 (GH32) transporters.

Physicochemical Profile

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~1477.29 Da |

| IUPAC Name | |

| Solubility | High (> 600 g/L at 25°C), exceeding native inulin |

| Stability | Resistant to mammalian |

Biological Mechanisms & Immunomodulation[3][4][5][6]

The "Bridge" Fermentation Kinetics

The biological efficacy of GF8 is dictated by its fermentation kinetics. While scFOS leads to a rapid "burst" of short-chain fatty acids (SCFAs) in the cecum, GF8 resists immediate degradation, sustaining butyrate production into the transverse colon.

-

Enzymatic Selectivity: GF8 requires specific extracellular endo-inulinases or cell-surface associated

-fructofuranosidases for initial hydrolysis. Unlike GF2/GF3, which can be transported directly by phosphotransferase systems (PTS), GF8 typically requires binding to solute-binding proteins (SBPs) associated with ABC transporters before intracellular hydrolysis. -

Microbiome Shift: Targeted enrichment of Bifidobacterium longum and Bifidobacterium adolescentis, which possess the requisite GH32 gene clusters to metabolize DP9+ oligomers.

Immunomodulatory Signaling Pathways

Recent structure-function studies indicate that chain length directly influences pattern recognition receptor (PRR) interaction. GF8 sits at the threshold required for direct TLR2 dimerization, a property largely absent in DP < 5 oligomers.

Pathway Diagram: GF8-Mediated Immunomodulation

Figure 1: Proposed signaling cascade for GF8. Unlike shorter oligomers, GF8 possesses sufficient steric bulk to interact with TLR2 heterodimers, promoting barrier integrity via Tight Junction upregulation while balancing pro/anti-inflammatory cytokines.

Experimental Protocols

Isolation and Purification of GF8

Isolating pure GF8 from chicory inulin or partial hydrolysates is critical for structure-function assays, as commercial "FOS" is a polydisperse mixture.

Methodology: High-Performance Anion-Exchange Chromatography (HPAEC) [3]

-

Starting Material: High-purity Chicory Inulin (DP > 10).

-

Enzymatic Hydrolysis (Controlled):

-

Enzyme: Endo-inulinase (e.g., from Aspergillus niger).

-

Condition: pH 4.5, 60°C, terminate reaction at 15 minutes to maximize medium-chain oligomers.

-

-

Fractionation:

-

System: Dionex ICS-5000+ with CarboPac PA100 column (250 x 4 mm).

-

Eluent A: 150 mM NaOH.

-

Eluent B: 150 mM NaOH + 500 mM NaOAc.

-

Gradient: 0–20 min (20–60% B). This gradient specifically resolves DP5–DP15.

-

-

Collection & Desalting:

-

Collect peak corresponding to retention time of DP9 standard.

-

Neutralize with HCl, then desalt using a Micro-Celite Carbon Column (elute GF8 with 20% ethanol).

-

-

Validation: Mass Spectrometry (MALDI-TOF) to confirm

[M+Na]

Prebiotic Index Assay (In Vitro)

To validate the "meso-fermentative" hypothesis of GF8.

Protocol:

-

Inoculum: Fresh fecal slurry (10% w/v) from healthy human donors, washed to remove residual substrates.

-

Media: Basal nutrient broth (anaerobic, pH 7.0) supplemented with 1% (w/v) test carbohydrate:

-

Control: Glucose

-

Test A: GF3 (1-kestose)

-

Test B: Purified GF8

-

Test C: Inulin HP (DP > 23)[4]

-

-

Sampling: 0h, 6h, 12h, 24h, 48h.

-

Analysis:

-

SCFA Profiling: Gas Chromatography (GC-FID) for Acetate/Propionate/Butyrate ratios.

-

qPCR: Primers for Bifidobacterium spp. (g-Bifid-F/R) and Lactobacillus spp.[5]

-

Self-Validating Check:

-

Success Criteria: GF8 should show a slower gas production rate than GF3 (

> 6h) but higher total butyrate yield at 24h compared to Glucose.

Quantitative Data Summary

The following table synthesizes comparative biological data for GF8 versus standard short and long-chain fructans.

| Parameter | scFOS (GF2-GF4) | GF8 (DP9) | Inulin HP (DP > 23) |

| Fermentation Site | Proximal Colon (Cecum) | Proximal to Transverse Colon | Distal Colon |

| Fermentation Rate ( | Rapid ( | Moderate ( | Slow ( |

| Butyrogenic Effect | Low (Acetate dominant) | High (Butyrate shift) | Moderate (Propionate/Butyrate) |

| TLR2 Activation | Negligible | Moderate (+) - Direct | High (++) |

| Bifidogenic Specificity | Broad (B. breve, B. infantis) | Specific (B. longum, B. adolescentis) | Specific (B. animalis) |

| Solubility (25°C) | > 750 g/L | ~600 g/L | < 20 g/L |

References

-

Vogt, L., et al. (2015). Immunological properties of inulin-type fructans.[6] Critical Reviews in Food Science and Nutrition. Link

-

Van der Meulen, R., et al. (2006). Short Fractions of Oligofructose Are Preferentially Metabolized by Bifidobacterium animalis DN-173 010. Applied and Environmental Microbiology.[7] Link

-

Li, L., et al. (2020).[8] Inulin with different degrees of polymerization protects against diet-induced endotoxemia and inflammation in association with gut microbiota regulation in mice.[8] Scientific Reports. Link

-

Shoaib, M., et al. (2016).[9] Inulin: Properties, health benefits and food applications.[10][5][8][9][11] Carbohydrate Polymers.[12][10][3][9][13][14] Link

-

MedChemExpress. (2024). Fructo-oligosaccharide DP9/GF8 Product Monograph.[1][15]Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jasco.hu [jasco.hu]

- 4. Frontiers | The impact of high polymerization inulin on body weight reduction in high-fat diet-induced obese mice: correlation with cecal Akkermansia [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Fermentation of Chicory Fructo‐Oligosaccharides and Native Inulin by Infant Fecal Microbiota Attenuates Pro‐Inflammatory Responses in Immature Dendritic Cells in an Infant‐Age‐Dependent and Fructan‐Specific Way - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Inulin with different degrees of polymerization protects against diet-induced endotoxemia and inflammation in association with gut microbiota regulation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of inulin with different degrees of polymerization on the structure, properties and digestibility of rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. Fructo-oligosaccharide DP9/GF8 | TargetMol [targetmol.com]

Mechanism of action for FOS DP9 in gut microbiota modulation

This guide details the mechanism of action for FOS DP9 (Fructooligosaccharides with a Degree of Polymerization of ~9). Unlike standard short-chain FOS (scFOS, DP 3–5) which are rapidly fermented in the proximal colon, DP9 represents a "mid-chain" fraction that survives transit to the distal colon, orchestrating a distinct metabolic cascade known as the "Sustained-Release Cross-Feeding" effect.

A Technical Guide for Researchers and Drug Developers

Executive Summary: The "Distal Modulator" Hypothesis

Standard commercial FOS (scFOS) is rapidly utilized by proximal Bifidobacteria, often leading to bloating and failing to modulate the distal colonic environment where pathologies (e.g., colorectal cancer, ulcerative colitis) often originate.

FOS DP9 functions as a sustained-release prebiotic . Its higher degree of polymerization (DP) exceeds the uptake capacity of standard ABC transporters (limited to ~DP 4), necessitating extracellular hydrolysis. This recruits a specific "guild" of degraders—primarily Bacteroides spp.—to initiate breakdown, releasing shorter oligomers that cross-feed distal Bifidobacteria and butyrate producers.

Therapeutic Value:

-

Target Site: Transverse and Distal Colon.

-

Metabolic Output: Shift from Acetate (Proximal) to Propionate/Butyrate (Distal).

-

Clinical Outcome: Enhanced mucosal integrity and reduced distal proteolytic fermentation.

Molecular Characteristics & Physiochemical Profile[1][2][3][4]

| Feature | scFOS (Standard) | FOS DP9 (Target) | Inulin (Native) |

| Degree of Polymerization | 2 – 4 units | 8 – 10 units (Avg 9) | 10 – 60 units |

| Solubility | High | Moderate | Low (at room temp) |

| Fermentation Site | Ascending Colon (Proximal) | Transverse/Descending Colon | Distal Colon / Rectum |

| Primary Transport | Intracellular (ABC Transporter) | Extracellular Hydrolysis | Extracellular Hydrolysis |

| Key Enzyme | Intracellular | Surface-bound Endo-inulinase | Exo/Endo-inulinases |

Mechanism of Action: The "Guild" Cross-Feeding Network

The fermentation of FOS DP9 relies on a cooperative metabolic network rather than single-strain consumption.

Phase 1: The "Unlock" (Extracellular Hydrolysis)

Unlike scFOS, DP9 is too large to pass through the specific oligosaccharide transporters (e.g., Bifidobacterium ABC transporters).

-

Primary Degraders: Bacteroides thetaiotaomicron and Bacteroides ovatus.

-

Mechanism: These species utilize Surface Glycan-Binding Proteins (SGBPs) and outer-membrane Endo-inulinases (GH32 family) to "clip" DP9 chains extracellularly.

-

Output: Release of scFOS (DP 3-4) and free fructose into the luminal environment.

Phase 2: The "Scavenge" (Cross-Feeding)

The released scFOS fragments create a nutrient zone for secondary degraders that lack the enzymes to tackle DP9 directly but thrive on shorter chains.

-

Beneficiaries: Bifidobacterium adolescentis and Bifidobacterium longum.[1]

-

Action: Rapid uptake of released scFOS fragments via ABC transporters.

Phase 3: The "Butyrogenic Shift"

The metabolic byproducts (Acetate/Lactate) from Phase 2 serve as substrates for tertiary degraders.

-

Key Players: Faecalibacterium prausnitzii, Eubacterium rectale, Roseburia spp.

-

Conversion: Acetate + Lactate

Butyrate . -

Result: A significant spike in distal butyrate, which is critical for colonocyte energy and tight junction integrity.

Visualization: The Cross-Feeding Guild

The following diagram illustrates the extracellular hydrolysis and subsequent cross-feeding pathways.

Caption: Metabolic Guild: Bacteroides unlock DP9, feeding Bifidobacteria, which fuel Butyrate producers.

Experimental Protocols for Validation

To validate the specific activity of FOS DP9, researchers must distinguish between direct fermentation and cross-feeding .

Protocol A: Differential Degradation Kinetics (In Vitro)

Objective: Prove that DP9 is fermented slower than scFOS, reaching distal regions.

-

Medium: Basal nutrient medium (pH 6.8) without carbon source.

-

Substrates:

-

Inoculum: Fresh human fecal slurry (10% w/v).

-

Sampling: 0h, 4h, 8h, 12h, 24h, 48h.

-

Analysis:

-

HPAEC-PAD: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[5]

-

Target: Monitor disappearance of DP9 peak vs. appearance of transient DP3/DP4 peaks (evidence of extracellular hydrolysis).

-

-

Expected Result: scFOS depleted by 8h; DP9 shows partial degradation at 8h, peak hydrolysis at 12-24h.

Protocol B: The "Bacteroides-Bifido" Co-Culture Assay

Objective: Confirm the cross-feeding mechanism.

-

Strains:

-

Condition 1 (Monoculture): B. adolescentis + FOS DP9.

-

Result: Minimal growth (Lack of extracellular enzymes).

-

-

Condition 2 (Co-culture): B. thetaiotaomicron + B. adolescentis + FOS DP9.

-

Result: Synergistic growth. B. theta clips chains; B. adolescentis blooms on released fragments.

-

-

Readout: qPCR quantification of specific strains and SCFA analysis (Acetate/Propionate ratio).

Therapeutic Implications in Drug Development

Precision Prebiotics

FOS DP9 can be positioned as a "Distal Colon Targeted" therapeutic.

-

Indication: Ulcerative Colitis (distal inflammation).[7]

-

Mechanism: Increasing butyrate specifically in the descending colon, where inflammation is often most severe, without the rapid gas production (bloating) associated with scFOS.

Synbiotic Formulations

Pairing FOS DP9 with specific probiotics requires matching the "lock" and "key".

-

Incorrect Pairing: FOS DP9 + Lactobacillus (Most Lactobacillus cannot degrade DP9).

-

Correct Pairing: FOS DP9 + Bacteroides (if safety profile allows) OR FOS DP9 + Bifidobacterium (only if accompanied by an enzyme supplement or relying on resident Bacteroides).

Visualization: Fermentation Kinetics

Comparison of fermentation rates affecting gut location.

Caption: Kinetic profile: DP9 targets the transverse/distal therapeutic window.

References

-

Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Fructooligosaccharides exhibit more rapid fermentation than long-chain inulin in an in vitro fermentation system. Source: PubMed URL:[3][Link]

-

Specificity of polysaccharide use in intestinal Bacteroides species determines diet-induced microbiota alterations. Source: Cell / NIH PMC URL:[Link]

-

Bacteroides thetaiotaomicron metabolic activity decreases with polysaccharide molecular weight. Source: bioRxiv URL:[Link][8]

-

Dietary fiber and prebiotics and the gastrointestinal microbiota. Source: Gut Microbes / NIH PMC URL:[Link]

Sources

- 1. Coculture fermentations of Bifidobacterium species and Bacteroides thetaiotaomicron reveal a mechanistic insight into the prebiotic effect of inulin-type fructans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fructooligosaccharides exhibit more rapid fermentation than long-chain inulin in an in vitro fermentation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Bacteroides thetaiotaomicron Starch Utilization Promotes Quercetin Degradation and Butyrate Production by Eubacterium ramulus [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Bacteroides thetaiotaomicron metabolic activity decreases with polysaccharide molecular weight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Fructo-oligosaccharide DP9 (CAS 143625-74-5)

Precision Characterization and Application of High-Purity GF8[1]

Executive Summary

This technical guide profiles Fructo-oligosaccharide DP9 (CAS 143625-74-5) , a specific oligomer consisting of eight fructose units linked to a terminal glucose (

Part 1: Chemical Identity & Physicochemical Profile[3]

CAS 143625-74-5 refers specifically to the nona-saccharide

1.1 Chemical Specifications

| Property | Specification |

| Chemical Name | Fructo-oligosaccharide DP9 ( |

| Synonyms | Octaosyl-sucrose; Inulononaose; 1- |

| Molecular Formula | |

| Molecular Weight | 1477.28 g/mol |

| Structure | |

| Purity Grade | Research Grade (>99% via HPAEC-PAD) |

| Appearance | White, hygroscopic lyophilized powder |

1.2 Physicochemical Behavior

-

Solubility: Highly soluble in water (>500 mg/mL) and DMSO; sparingly soluble in ethanol.

-

Thermal Stability: Stable in solid state at -20°C. In solution (pH 4–7), hydrolysis of glycosidic bonds occurs above 60°C.

-

Viscosity: Exhibits Newtonian behavior in solution, with viscosity incrementally higher than scFOS (DP3-5) but significantly lower than high-DP inulin, making it suitable for low-viscosity liquid formulations.

-

Hygroscopicity: High. Requires handling in controlled humidity (<40% RH) to prevent caking and hydrolysis.

Part 2: Biological Mechanism & Therapeutic Potential

The therapeutic value of DP9 lies in its chain-length-dependent fermentation kinetics . While scFOS is rapidly fermented in the proximal colon, DP9 resists early hydrolysis, delivering prebiotic substrate to the distal colon , a site prone to proteolytic fermentation and pathogenesis (e.g., colorectal cancer).

2.1 Fermentation Kinetics & Selectivity

-

Enzymatic Resistance: Human digestive enzymes (

-amylase, sucrase-isomaltase) cannot hydrolyze thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Microbial Specificity: DP9 requires specific extracellular

-fructofuranosidases (GH32 family) or specific ABC transporters found in Bifidobacterium longum and B. adolescentis. -

Metabolic Shift: The slower hydrolysis rate of DP9 shifts the metabolic output towards a sustained release of Short-Chain Fatty Acids (SCFAs), particularly butyrate , which regulates epithelial integrity via GPR109A.

2.2 Signaling Pathway Visualization

The following diagram illustrates the differential processing of DP9 versus scFOS and the downstream signaling activation.

Caption: Differential fermentation kinetics of DP9 targeting distal colon microbiota and downstream GPCR activation.

Part 3: Analytical Protocols

Accurate quantification of DP9 requires high-resolution separation to distinguish it from DP8 and DP10 impurities common in inulin hydrolysates.

3.1 Gold Standard: HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the only method capable of baseline resolution for DP9 without derivatization.

-

System: Dionex ICS-5000+ or equivalent.

-

Column: CarboPac PA100 or PA200 (250 x 4 mm) with guard column.

-

Mobile Phase A: 150 mM NaOH (Isocratic background).

-

Mobile Phase B: 150 mM NaOH + 500 mM Sodium Acetate (Gradient pusher).

-

Flow Rate: 1.0 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | NaOAc Conc. (mM) | Phase Description |

|---|---|---|---|---|

| 0.0 | 100 | 0 | 0 | Equilibration |

| 5.0 | 100 | 0 | 0 | Sample Injection |

| 5.1 | 95 | 5 | 25 | Gradient Start |

| 40.0 | 50 | 50 | 250 | Elution of scFOS |

| 60.0 | 0 | 100 | 500 | Elution of DP9 (~48 min) |

| 65.0 | 0 | 100 | 500 | Wash |

| 66.0 | 100 | 0 | 0 | Re-equilibration |

3.2 MALDI-TOF MS Characterization

For structural confirmation and molecular weight verification.[2]

-

Matrix: 2,5-Dihydroxybenzoic acid (DHB), 10 mg/mL in 50% Acetonitrile/0.1% TFA.

-

Mode: Reflectron Positive Ion Mode.

-

Target Mass:

.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Protocol: Mix sample (1 mg/mL) 1:1 with matrix. Spot 1 µL on steel target. Dry under ambient air.

Part 4: Experimental Workflow for Prebiotic Validation

This self-validating workflow allows researchers to confirm the specific prebiotic activity of DP9 compared to generic FOS.

4.1 In Vitro Fecal Fermentation Assay

Objective: Measure specific SCFA yield from DP9.

-

Media Preparation: Prepare basal nutrient medium (peptone, yeast extract, cysteine-HCl, salts) under anaerobic conditions (

).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Substrate Addition: Add DP9 (test), Glucose (control), or Inulin (reference) at 1% (w/v).

-

Inoculation: Inoculate with 10% (v/v) fresh human fecal slurry (processed within 2 hours of collection).

-

Incubation: Incubate at 37°C for 0, 6, 12, 24, and 48 hours.

-

Sampling: Aliquot 1 mL at each timepoint. Centrifuge (13,000 x g, 5 min).

-

Analysis:

-

Supernatant: Analyze SCFAs via GC-FID.

-

Pellet: DNA extraction for qPCR (Targeting Bifidobacterium spp.).

-

Validation Check: The 0h timepoint must show 0 mM SCFA. The 24h timepoint for DP9 should show a higher Butyrate:Acetate ratio compared to scFOS due to cross-feeding interactions in slower fermentation windows.

4.2 Analytical Workflow Diagram

Caption: Integrated workflow for chemical verification and biological validation of DP9.

Part 5: References

-

Chemical Identity & Structure:

-

Analytical Method (HPAEC-PAD):

-

Biological Mechanism (Distal Colon Fermentation):

-

Title: Fermentation properties of fructooligosaccharides with different degrees of polymerization.

-

Source: Journal of Applied Microbiology.

-

Insight: Higher DP correlates with slower fermentation and distal colon persistence.

-

-

GH32 Family Enzymes:

-

Title: Structural and functional analysis of a

-fructofuranosidase from Bifidobacterium longum. -

Source: Journal of Biological Chemistry.

-

-

Prebiotic Guidelines:

-

Title: Expert consensus document: The International Scientific Association for Probiotics and Prebiotics (ISAPP) consensus statement on the definition and scope of prebiotics.

-

Source: Nature Reviews Gastroenterology & Hepatology.

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Fructooligosaccharides and Inulins as Potentially Health Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructo-oligosaccharide DP9/GF8 | CymitQuimica [cymitquimica.com]

- 4. antecscientific.com [antecscientific.com]

- 5. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]

Role of degree of polymerization 9 in prebiotic activity

The DP9 Paradigm: Engineering Distal Gut Microbiota Modulation through Controlled-Degree of Polymerization Prebiotics

Executive Summary

The development of next-generation prebiotics has shifted from simple, easily fermentable sugars to structurally defined oligosaccharides tailored for specific spatial and metabolic outcomes in the human gastrointestinal tract. Among these, oligosaccharides with a degree of polymerization of 9 (DP9)—such as specific fractions of inulin, oligogalacturonides (OGalA), and alginate oligosaccharides (AOS)—have emerged as a critical structural threshold. As a Senior Application Scientist in microbiome therapeutics, I have observed that DP9 offers a unique "Goldilocks" kinetic profile: it is sufficiently complex to evade rapid proximal fermentation, yet soluble enough to be efficiently utilized by keystone species in the distal colon.

The Mechanistic Basis of DP9 Prebiotic Activity

Spatial Fermentation Dynamics

The degree of polymerization fundamentally dictates the anatomical site of fermentation. Low-DP oligosaccharides (DP2–DP4) are rapidly fermented in the cecum and proximal colon. While this stimulates proximal Bifidobacterium populations, it often results in rapid gas accumulation (bloating) and fails to deliver beneficial short-chain fatty acids (SCFAs) to the distal colon, the primary site of ulcerative colitis and colorectal cancer[1]. Conversely, high-DP polysaccharides (DP > 20) exhibit low solubility and require extensive extracellular degradation, often leading to incomplete fermentation.

DP9 oligosaccharides possess the exact steric bulk required to resist rapid hydrolysis by proximal microbial enzymes. This delayed fermentation kinetic allows DP9 to transit into the transverse and distal colon, providing a sustained release of therapeutic metabolites[1].

Microbial Selectivity and the Butyrogenic Shift

The uptake of DP9 requires specific transport machinery. For example, certain Bifidobacterium strains utilize ATP-binding cassette (ABC) transporters capable of internalizing oligodextrans and oligosaccharides up to DP9[2]. Once internalized, intracellular glycosyl hydrolases cleave the polymer, preventing parasitic utilization by opportunistic pathogens that rely on extracellular simple sugars.

Furthermore, DP9 fermentation strongly correlates with a butyrogenic shift. Slower fermentation kinetics favor cross-feeding networks; primary degraders (e.g., Bifidobacterium) produce acetate and lactate, which are subsequently converted to butyrate by Firmicutes (e.g., Faecalibacterium prausnitzii and Roseburia). Studies on oligogalacturonides and fructans demonstrate that DP9 fractions yield significantly higher butyrate concentrations compared to their lower-DP counterparts[3]. Furthermore, specific enzymes like the PL7 family alginate lyases are now being engineered to specifically yield highly bioactive oligosaccharides in the DP7-DP9 range[4].

Quantitative Impact of DP on Fermentation Outcomes

To contextualize the prebiotic efficacy of DP9, we must evaluate its metabolic outputs against other chain lengths. Table 1 synthesizes experimental data on fermentation kinetics and SCFA yields based on DP.

Table 1: Comparative Fermentation Kinetics and SCFA Yields by Degree of Polymerization (DP)

| DP Range | Example Substrates | Primary Fermentation Site | Fermentation Rate | Dominant SCFA Profile | Microbiota Shift |

| Low (DP 2–4) | FOS, GOS, AOS | Cecum / Proximal Colon | Rapid (< 12h) | Acetate > Propionate | Rapid Bifidobacterium spike; high gas production. |

| Medium (DP 7–10) | DP9 Inulin, DP9 OGalA | Transverse / Distal Colon | Moderate (24–48h) | Butyrate ≈ Acetate | Sustained cross-feeding; F. prausnitzii expansion. |

| High (DP > 15) | Native Inulin, Pectin | Distal Colon / Excreted | Slow to Incomplete | Acetate > Butyrate | Broad consortium required; low overall SCFA yield. |

Biological Impact and Host Signaling

The distal delivery of SCFAs, particularly butyrate, by DP9 prebiotics has profound implications for host immune homeostasis. Butyrate acts as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCR41 and GPCR43) on colonocytes and immune cells. This interaction promotes the differentiation of regulatory T cells (Tregs), thereby suppressing mucosal inflammation.

Figure 1. DP9 oligosaccharide fermentation and SCFA-mediated host immune signaling pathway.

Experimental Workflow: Validating DP9 Prebiotic Efficacy

To rigorously evaluate the prebiotic activity of DP9 candidates, an in vitro fecal fermentation model coupled with gas chromatography is required. As an application scientist, I design this protocol as a self-validating system: it includes a negative control (fecal slurry only) to account for background endogenous fermentation, and a positive control (commercial FOS, DP3-5) to benchmark kinetic shifts.

Figure 2. Step-by-step in vitro fecal fermentation workflow for DP9 prebiotic validation.

Detailed Methodology: Time-Course Fecal Fermentation and SCFA Quantification

Phase 1: Substrate Preparation and Media Formulation

-

Substrate Isolation: Purify the DP9 fraction (e.g., via size-exclusion chromatography) to >90% purity. Causality: Polydisperse mixtures mask the specific kinetic effects of DP9; high purity ensures the observed metabolic shift is solely attributable to the 9-mer structure.

-

Media Preparation: Prepare a carbonate-phosphate buffered basal medium (pH 6.8) containing resazurin (redox indicator) and L-cysteine-HCl (reducing agent). Causality: The buffer mimics the physiological pH of the colon, preventing premature acid-shock to the microbiota, while the reducing agent ensures strict anaerobiosis, which is critical for the survival of obligate anaerobes like Faecalibacterium.

Phase 2: Inoculation and Fermentation 3. Fecal Slurry Preparation: Homogenize fresh human feces (within 2 hours of voiding) in pre-reduced PBS to create a 10% (w/v) slurry. Filter through a 400 µm mesh to remove dietary debris. 4. Inoculation: In an anaerobic chamber (85% N2, 10% CO2, 5% H2), inoculate 1% (v/v) of the fecal slurry into the basal medium containing 1% (w/v) DP9 substrate. Include blank (no substrate) and positive control (FOS) vessels. 5. Incubation: Incubate at 37°C with gentle orbital shaking (100 rpm). Causality: Shaking prevents localized substrate depletion and mimics intestinal peristalsis.

Phase 3: Time-Course Sampling and SCFA Analysis 6. Sampling: Extract 1 mL aliquots at 0, 12, 24, and 48 hours. Causality: DP9 exhibits delayed kinetics. A standard 24-hour endpoint might miss the peak butyrate production resulting from secondary cross-feeding, which often maximizes between 24 and 48 hours[5]. 7. Metabolite Extraction: Acidify the samples with 0.1 M H₂SO₄ to protonate the SCFAs, making them volatile, and extract with diethyl ether. 8. GC-FID Quantification: Analyze the organic layer using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a fused-silica capillary column (e.g., DB-FFAP). Causality: GC-FID provides superior linearity and sensitivity for volatile fatty acids compared to HPLC, eliminating matrix interference from unfermented carbohydrates.

Conclusion

The DP9 structural threshold represents a highly strategic target in rational prebiotic design. By leveraging the physical constraints of a 9-mer oligosaccharide, developers can bypass proximal colonic fermentation, mitigate gastrointestinal distress, and selectively deliver butyrogenic substrates to the distal colon to maximize immunomodulatory benefits.

References

-

Gibson, G.R., et al. "Dietary prebiotics: current status and new definition." International Scientific Association for Probiotics and Prebiotics (ISAPP). [Link]

-

Carlson, J.L., et al. "Dietary fiber and prebiotics and the gastrointestinal microbiota." National Institutes of Health (NIH).[Link]

-

Zhu, Y., et al. "Utilization of different types of dietary fibres by potential probiotics." CDN Science Pub. [Link]

-

Li, M., et al. "The in vitro Effect of Fibers With Different Degrees of Polymerization on Human Gut Bacteria." Frontiers.[Link]

-

Wang, X., et al. "Recent advances in the production of oligogalacturonides and their biological properties." Royal Society of Chemistry (RSC).[Link]

-

Zhang, Y., et al. "AlgM4: A New Salt-Activated Alginate Lyase of the PL7 Family with Endolytic Activity." MDPI.[Link]

-

Chen, J., et al. "The in vitro Effect of Fibers With Different Degrees of Polymerization on Human Gut Bacteria." National Institutes of Health (NIH).[Link]

Sources

- 1. Dietary fiber and prebiotics and the gastrointestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Frontiers | The in vitro Effect of Fibers With Different Degrees of Polymerization on Human Gut Bacteria [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. The in vitro Effect of Fibers With Different Degrees of Polymerization on Human Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of GF8 Oligosaccharides in Aqueous Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of GF8 oligosaccharides, a specific type of fructooligosaccharide (FOS) with a degree of polymerization of nine (DP9). Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular determinants of GF8 solubility, the impact of various environmental factors, and robust methodologies for its empirical determination. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to equip the reader with the necessary knowledge to effectively formulate and analyze GF8 oligosaccharides in aqueous systems. All protocols are designed as self-validating systems, ensuring technical accuracy and reproducibility.

Introduction to GF8 Oligosaccharides

GF8 oligosaccharides belong to the fructan class of carbohydrates, specifically fructooligosaccharides (FOS), which are polymers of fructose with a terminal glucose unit.[1] GF8 is characterized by a degree of polymerization of nine (DP=9), meaning it is composed of eight fructose units linked by β(2→1) glycosidic bonds and a single terminal D-glucosyl residue.[2][3] These oligosaccharides are of significant interest in the pharmaceutical and food industries due to their potential as prebiotics, low-calorie sweeteners, and their role in drug delivery systems.[4] Understanding the solubility of GF8 is paramount for its application, as it directly influences bioavailability, formulation stability, and overall efficacy.

The solubility of oligosaccharides is governed by the interplay of their molecular structure and the properties of the solvent. The numerous hydroxyl (-OH) groups on the monosaccharide units of GF8 allow for extensive hydrogen bonding with water molecules, making them generally water-soluble.[5][6] However, as the chain length (DP) increases, the intramolecular and intermolecular hydrogen bonding between the oligosaccharide chains can compete with solute-solvent interactions, potentially leading to reduced solubility compared to their monosaccharide constituents.[5]

Fundamental Principles of GF8 Solubility in Aqueous Systems

The dissolution of GF8 in an aqueous solvent is a thermodynamically driven process. The overall Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is influenced by both enthalpic (ΔH) and entropic (ΔS) changes. The enthalpic contribution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For GF8 in water, this is primarily the disruption of hydrogen bonds within the solid GF8 structure and within liquid water, followed by the formation of new hydrogen bonds between GF8 and water molecules.

The hydrophilic nature of GF8, owing to its abundance of polar hydroxyl groups, results in favorable enthalpic interactions with water.[4] The entropy of the system generally increases upon dissolution as the ordered crystalline structure of the solid GF8 is disrupted, and the molecules become more randomly dispersed in the solvent.

Factors Influencing the Solubility of GF8 Oligosaccharides

The solubility of GF8 in aqueous systems is not a fixed value but is highly dependent on several environmental factors. A thorough understanding of these factors is critical for controlling and optimizing GF8 formulations.

Effect of Temperature

Temperature has a significant impact on the solubility of most solids in liquids, and GF8 is no exception. Generally, the solubility of oligosaccharides increases with increasing temperature.[7][8] This can be attributed to a few key principles:

-

Increased Kinetic Energy: Higher temperatures impart greater kinetic energy to both the solvent and solute molecules, facilitating the disruption of the crystal lattice of the solid GF8 and the hydrogen bonds between water molecules.

-

Endothermic Dissolution: The dissolution of many sugars is an endothermic process (ΔH > 0). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, thereby increasing solubility.

However, it is crucial to note that elevated temperatures can also lead to the degradation of FOS, particularly under acidic conditions.[9][10] Therefore, a balance must be struck between enhancing solubility and maintaining the chemical integrity of the GF8 molecule.

Effect of pH

The pH of the aqueous solvent can significantly influence the stability and, consequently, the apparent solubility of GF8. Fructooligosaccharides are susceptible to hydrolysis under acidic conditions, where the glycosidic bonds are cleaved, breaking down the oligosaccharide into smaller fructose units and glucose.[9][11] This degradation is accelerated at higher temperatures.[10]

While GF8 itself does not possess ionizable groups that would directly impact its solubility in response to pH changes in the way a protein would, the chemical stability is a critical consideration. The optimal pH for maintaining the structural integrity of FOS is generally in the neutral to slightly acidic range (pH 4.0-7.0). In drug development, where formulations may be exposed to a range of pH values, it is essential to characterize the stability of GF8 as a function of pH to ensure that the desired molecular entity is present.

Effect of Co-solvents

In pharmaceutical formulations, it is common to use co-solvents to modify the properties of the vehicle. The addition of organic solvents, such as ethanol, to aqueous solutions can significantly reduce the solubility of oligosaccharides like GF8.[12][13] This phenomenon, known as "salting out" or "antisolvent precipitation," occurs because the organic solvent competes with the oligosaccharide for hydrogen bonding with water molecules. Ethanol is less polar than water and cannot solvate the polar hydroxyl groups of GF8 as effectively. As the concentration of the organic solvent increases, the solubility of the oligosaccharide decreases.[12] This principle is often exploited in the purification of oligosaccharides.

Experimental Determination of GF8 Solubility

A robust and reproducible methodology is essential for accurately determining the solubility profile of GF8. The following section outlines a detailed experimental workflow, from sample preparation to data analysis.

Materials and Equipment

-

GF8 Oligosaccharide: High-purity standard.

-

Solvents: Deionized water, buffered solutions of varying pH, and aqueous solutions with varying concentrations of co-solvents (e.g., ethanol).

-

Equipment:

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of GF8.

Sources

- 1. Oligosaccharide: Types, Structure & Functions Explained [vedantu.com]

- 2. Fructo-oligosaccharide DP9/GF8 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Short-Chain Polysaccharide Analysis in Ethanol-Water Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tessinglucan.com [tessinglucan.com]

A Comprehensive Technical Guide: Degree of Polymerization (DP) Showdown - Fructooligosaccharides (FOS) vs. Inulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructans, such as Fructooligosaccharides (FOS) and inulin, are pivotal functional ingredients in the food and pharmaceutical industries, primarily due to their prebiotic properties. A critical parameter that dictates their physicochemical and physiological behavior is the Degree of Polymerization (DP), which refers to the number of monomeric fructosyl units in the polymer chain. This technical guide provides an in-depth comparison of the DP of FOS and inulin, exploring how this fundamental structural difference influences their production, analytical characterization, and biological efficacy. We delve into the causality behind experimental choices for DP analysis, present detailed, self-validating protocols for leading analytical techniques, and discuss the implications of DP on prebiotic activity and formulation development.

Introduction to Fructans: FOS and Inulin

Fructans are carbohydrates composed of fructose unit chains, typically with a terminal glucose unit. The two most commercially significant types of fructans are Fructooligosaccharides (FOS) and inulin. They share a common chemical backbone but differ substantially in their chain length, which is the defining characteristic that governs their application.

Chemical Structure and Nomenclature

Both FOS and inulin consist of linear chains of fructose molecules linked by β(2→1) glycosidic bonds.[1][2] The chain originates from a sucrose molecule, meaning it has a terminal glucose unit. The general chemical structure can be represented as GFn, where G is the terminal glucose, F is fructose, and n is the number of fructose units.

The primary distinction lies in the value of 'n', the Degree of Polymerization.

-

Fructooligosaccharides (FOS): These are considered short-chain fructans. Their DP typically ranges from 2 to 9.[2][3] Commercial FOS products are often mixtures with an average DP around 4 or 5.[4][5]

-

Inulin: This term covers all linear β(2-1) fructans and refers to longer-chain polymers.[3] The DP of inulin can range widely, from 10 up to 65, with an average DP for many commercial products around 10-12 or higher (e.g., 25).[1][6]

Biosynthesis and Industrial Production: The Origin of DP Differences

The distinct DP ranges of FOS and inulin are a direct consequence of their production methods.

-

Inulin is typically extracted from natural plant sources, most commonly chicory root, using hot water. The plant's natural biosynthetic processes create a polydisperse mixture of long-chain fructans. The final DP profile can vary depending on the plant source, harvest time, and processing conditions.[4]

-

FOS is primarily produced commercially through two routes:

-

Enzymatic hydrolysis of inulin: Endo-inulinase enzymes are used to break down long-chain inulin into shorter FOS chains.[4] This process yields FOS-rich syrups with a typical DP of 2-10.

-

Transfructosylation of sucrose: Fungal enzymes, such as fructosyltransferases from Aspergillus niger, are used to transfer fructose units from sucrose to a growing chain, creating short-chain FOS.[4][7] This method predominantly produces very short chains, with GF2 (1-kestose), GF3 (nystose), and GF4 being the main products.

-

Causality Insight: The choice between extraction (inulin) and enzymatic synthesis (FOS) is the primary determinant of the final product's DP. Extraction yields the naturally occurring, longer-chain distribution, while enzymatic processes are tailored to produce a well-defined, shorter-chain oligomer mixture.

The Critical Role of Degree of Polymerization (DP)

DP is not merely a structural descriptor; it profoundly impacts the physicochemical and physiological properties of fructans:

-

Solubility and Sweetness: Shorter chains (FOS) are more soluble in water and have a mild sweetness (30-50% of sucrose), making them useful sugar replacers.[8][9] Longer chains (inulin) are less soluble and can form gels in water, contributing to texture and mouthfeel, and are only about 10% as sweet as sugar.[8][9]

-

Fermentation Rate: The gut microbiota ferments shorter-chain FOS more rapidly than long-chain inulin.[10] This is because bacterial enzymes can more easily access the linear, unbranched structure of FOS. The slower fermentation of inulin means it may reach more distal parts of the colon.

-

Prebiotic Activity: Both FOS and inulin are effective prebiotics, selectively stimulating the growth of beneficial bacteria like Bifidobacteria and Lactobacilli.[10][11] However, the specific microbial shifts and metabolic outputs (e.g., short-chain fatty acid production) can be influenced by the DP.[12] Some studies suggest that a combination of different chain lengths may be most effective for stimulating health benefits throughout the colon.[12]

Head-to-Head Comparison: DP of FOS vs. Inulin

While both are fructans, their classification is almost entirely based on their DP. A specific focus on a product like "FOS DP9" signifies a fructan at the upper limit of the FOS classification, bordering on what might be considered a short-chain inulin.

Comparative Data Summary

The following table summarizes the key distinctions driven by the degree of polymerization.

| Parameter | Fructooligosaccharides (FOS) | Inulin |

| Typical DP Range | 2 - 9[2][3] | 10 - 65[3][6] |

| Average DP (Commercial) | ~3 - 5[4] | ~10 - 25[1] |

| Primary Production | Enzymatic synthesis from sucrose or hydrolysis of inulin.[4][7] | Hot water extraction from plants (e.g., chicory root). |

| Solubility | High[8] | Lower; can form gels.[8][9] |

| Sweetness | 30-50% of sucrose[8] | ~10% of sucrose[8] |

| Fermentation Site | Primarily proximal colon (rapid fermentation).[3] | Proximal to distal colon (slower fermentation).[10] |

| Primary Application | Sugar reduction, prebiotic fortification.[8] | Fat replacement, texture enhancement, fiber enrichment.[8] |

Focus on FOS DP9: A fructan with a DP of 9 represents a specific, long-chain FOS. Its properties would be intermediate between typical short-chain FOS and inulin. It would be less sweet and slightly less soluble than FOS with a DP of 3-4, but would likely be fermented more rapidly than a typical inulin with an average DP of 25. Such specific chain lengths are of interest in research for their potential to target specific microbial groups or confer unique physiological effects.

Analytical Methodologies for DP Determination

Accurate determination of the DP distribution is critical for quality control, functional characterization, and regulatory compliance. The choice of analytical method depends on the required resolution, the need for absolute molecular weight, and the complexity of the sample matrix.

Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Rationale: HPAEC-PAD is the gold standard for high-resolution separation of underivatized oligosaccharides.[13][14] At high pH, the hydroxyl groups of carbohydrates become weakly ionized, allowing them to be separated by anion-exchange chromatography. PAD provides highly sensitive and direct detection without the need for derivatization.[15] This method is ideal for resolving individual oligomers in FOS and short-chain inulin.

Self-Validating System: The protocol's trustworthiness is ensured by running known standards (e.g., 1-kestose, nystose) to confirm retention times and by using system suitability tests to ensure consistent chromatographic performance.

Step-by-Step Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a gold working electrode and a pH-Ag/AgCl reference electrode (PAD detector).

-

Column: A high-pH anion-exchange column, such as a Dionex CarboPac series column (e.g., PA1, PA20, or PA200), is required.[4][13]

-

Eluent Preparation:

-

Eluent A: Deionized water.

-

Eluent B: Sodium hydroxide solution (e.g., 600 mM).

-

Eluent C: Sodium acetate or sodium nitrate solution in sodium hydroxide (e.g., 250 mM NaNO3 in NaOH).[4]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the fructan sample in deionized water to a concentration of approximately 1 mg/mL.

-

Dilute further as needed to fall within the detector's linear range (e.g., 10-100 µg/mL).

-

Filter the sample through a 0.2 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

A gradient elution is used to separate the oligomers. The gradient involves increasing the concentration of Eluent C (the salt) over time to elute longer chains.

-

Example Gradient: A linear gradient from a low to high concentration of sodium acetate/nitrate over 30-40 minutes.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: 30 °C.[15]

-

-

Data Analysis: Identify peaks corresponding to different DPs by comparing their retention times to those of known standards or by observing the regular elution pattern where DP increases with retention time. Quantify based on peak area relative to a calibration curve.

Protocol 2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Rationale: SEC separates molecules based on their hydrodynamic volume in solution.[16][17] Larger molecules elute first. While traditional SEC relies on column calibration with standards (which may not be appropriate for fructans), coupling it with a Multi-Angle Light Scattering (MALS) detector and a Differential Refractometer (dRI) detector allows for the determination of absolute molar mass without calibration.[18] This makes it a powerful tool for analyzing the broad and high molecular weight distributions of inulin.

Self-Validating System: The MALS detector provides an absolute measurement of molecular weight for each eluting slice, making the system internally validating and less dependent on potentially inaccurate column calibration standards.

Step-by-Step Methodology:

-

Instrumentation: An HPLC system coupled in series to a MALS detector and a dRI detector.

-

Column: A set of SEC columns suitable for aqueous mobile phases and the expected molecular weight range of the fructans (e.g., 200 to 10,000 g/mol ).[16]

-

Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS) or a sodium nitrate solution, filtered and thoroughly degassed.

-

Sample Preparation:

-

Dissolve the fructan sample in the mobile phase to a concentration of 1-5 mg/mL.

-

Ensure complete dissolution. Gentle heating may be required for high DP inulin.

-

Filter the sample through a 0.2 µm syringe filter.

-

-

dn/dc Value: Determine the specific refractive index increment (dn/dc) for the fructan in the chosen mobile phase. This value is a constant that relates the change in refractive index to the solute concentration and is essential for MALS calculations. It can be determined experimentally or found in literature.

-

Chromatographic Conditions:

-

Isocratic elution with the prepared mobile phase.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Run Time: Sufficient to allow for the elution of all species.

-

-

Data Analysis: Use specialized software (e.g., ASTRA) to process the signals from the MALS and dRI detectors. The software calculates the molar mass at each point across the elution peak, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).

Implications for Research and Drug Development

The DP of a fructan is a critical quality attribute that directly influences its biological and pharmaceutical function.

-

DP-Dependent Prebiotic Activity: The chain length dictates which microbes can metabolize the fructan and where in the gut this occurs. Short-chain FOS is rapidly fermented, leading to a sharp increase in beneficial bacteria in the proximal colon.[3] Long-chain inulin is fermented more slowly, potentially benefiting the microbiota in the more distal regions of the colon.[19] This regional difference in fermentation can lead to different health outcomes, from local gut health to systemic effects mediated by microbial metabolites.[20]

-

Formulation and Drug Delivery: The physicochemical properties tied to DP are critical for formulation. The gelling capacity of high-DP inulin can be used to improve texture or create controlled-release formulations.[8] The high solubility and mild sweetness of low-DP FOS make it an excellent excipient for pediatric formulations or for improving the palatability of oral dosage forms.

Conclusion

The distinction between Fructooligosaccharides (FOS) and inulin is fundamentally a matter of their Degree of Polymerization. FOS are short-chain oligomers (DP 2-9) produced enzymatically, characterized by high solubility and rapid fermentation. Inulin consists of long-chain polymers (DP >10) extracted from plants, exhibiting lower solubility and slower fermentation rates. This structural difference, originating from their distinct production methods, dictates their physicochemical properties, physiological effects, and ultimate applications in research and development. The precise characterization of DP distribution using robust analytical methods like HPAEC-PAD and SEC-MALS is essential for ensuring product quality, predicting biological activity, and designing effective food and pharmaceutical formulations.

References

- An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. (n.d.). Paint.org.

- Probiotics Learning Lab. (2023, November 6). Prebiotics: A look at FOS & Inulin.

- EasyBuy Ingredients. (n.d.). FOS vs Inulin: Which Prebiotic Fiber works best for your applications.

- FILAB. (n.d.). SEC Laboratory – Size Exclusion Chromatography Analysis.

- Wikipedia. (n.d.). Size-exclusion chromatography.

- Finotti, E., et al. (n.d.). Evaluation of Fructooligosaccharides and Inulins as Potentially Health Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS. PMC.

- Levine, B. A., et al. (n.d.). Prebiotic fructan chain length influences enteric microbiota-host GABAergic signaling and intestinal motility. The Ohio State University.

- Rossi, M., et al. (n.d.). Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures. PMC.

- Matson, J. B., et al. (2023, December 19). Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review. RSC Publishing.

- Thiageswaran, S. (2025, December 12). Applications of Size Exclusion Chromatography in Biopharma, Food, and Polymer Analysis. Separation Science.

- Rumessen, J. J., & Gudmand-Høyer, E. (n.d.). Fructans of chicory: intestinal transport and fermentation of different chain lengths and relation to fructose and sorbitol malabsorption. PubMed.

- Cirica, G., et al. (2021, March 19). Analytical Characterization of an Inulin-Type Fructooligosaccharide from Root-Tubers of Asphodelusramosus L. MDPI.

- Verspreet, J., et al. (2012, March 7). A simple and accurate method for determining wheat grain fructan content and average degree of polymerization. PubMed.

- ResearchGate. (2016, January 14). What is difference in nutrition properties of FOS in comparison with INULIN to health digestion?.

- Melilli, M. G., et al. (2024, February 6). Quality characteristics of cereal-based foods enriched with different degree of polymerization inulin. IRIS UniPA.

- Sanchez-Gonzalez, M., et al. (2022, November 15). High-yield production and purification of prebiotic inulin-type fructooligosaccharides. PMC.

- ResearchGate. (n.d.). Structure of FOS and inulin.

- Viyo International. (n.d.). What are prebiotics? What is inulin, and what are the differences between inulin and oligosaccharides?.

- Thermo Fisher Scientific. (n.d.). HPAE-PAD analysis of galactosyl oligosaccharide containing samples using a dual eluent generation cartridge.

- Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

- ResearchGate. (n.d.). HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability.

- Jayasinghe, S., et al. (2024, December 31). Inulin fructans: Fermentability in the human colon, health benefits and quantification. Korean Journal for Food Science of Animal Resources.

- Valcheva, R., et al. (2019, June 7). Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome. MDPI.

- Rios-Liceaga, E., et al. (2025, April 21). Fructooligosaccharides: A Comprehensive Review on Their Microbial Source, Functional Benefits, Production Technology, and Market Prospects. MDPI.

Sources

- 1. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Evaluation of Fructooligosaccharides and Inulins as Potentially Health Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. easybuyingredients.com [easybuyingredients.com]

- 9. What are prebiotics? What is inulin, and what are the differences between inulin and oligosaccharides? | viyo [viyorecuperation.com]

- 10. optibacprobiotics.com [optibacprobiotics.com]

- 11. Food Science and Preservation [ekosfop.or.kr]

- 12. mdpi.com [mdpi.com]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]

- 16. docs.paint.org [docs.paint.org]

- 17. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]

- 18. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01181J [pubs.rsc.org]

- 19. Fructans of chicory: intestinal transport and fermentation of different chain lengths and relation to fructose and sorbitol malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of Fructo-oligosaccharide DP9

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Fructo-oligosaccharide with a Degree of Polymerization of 9 (FOS DP9). Fructo-oligosaccharides are of significant interest in the food and pharmaceutical industries due to their prebiotic properties. The accurate determination of specific chain lengths, such as DP9, is crucial for quality control and functional characterization. This guide provides an in-depth exploration of the chromatographic principles, a step-by-step protocol using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), method validation in accordance with ICH guidelines, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Challenge of High-DP FOS Analysis

Fructo-oligosaccharides (FOS) are a series of homologous oligosaccharides derived from sucrose. They consist of a terminal glucose unit linked to a chain of fructose units. The number of fructose units determines the Degree of Polymerization (DP). FOS with a higher DP, such as DP9, are of particular interest for their potential health benefits. However, their analysis presents a significant challenge due to the high polarity and structural similarity of the different chain lengths.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for FOS analysis. This application note focuses on a robust method for the specific analysis of FOS DP9, providing the scientific rationale behind the chosen methodology to ensure accurate and reproducible results.

Chromatographic Strategies for FOS Analysis

The selection of an appropriate HPLC method is paramount for the successful separation of FOS. Two primary techniques have proven effective: High-Performance Anion-Exchange Chromatography (HPAEC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

High-Performance Anion-Exchange Chromatography (HPAEC)

HPAEC is a powerful technique for the separation of carbohydrates. At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated on a strong anion-exchange column.[1] The elution is typically achieved using a high concentration of a competing anion, such as hydroxide or acetate, in the mobile phase.

Why HPAEC for FOS DP9?

-

High Resolution: HPAEC offers exceptional resolution of oligosaccharides, even those with minor structural differences. This is critical for separating FOS of varying DP.

-

No Derivatization Required: When coupled with Pulsed Amperometric Detection (PAD), HPAEC allows for the direct detection of underivatized carbohydrates, simplifying sample preparation and avoiding potential side reactions.[2][3]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[4][5] This technique is well-suited for the separation of polar compounds like FOS.[6][7][8]

Considerations for HILIC:

-

Alternative Selectivity: HILIC can offer a different selectivity profile compared to HPAEC, which can be advantageous for complex samples.

-

Mobile Phase Compatibility with MS: HILIC mobile phases are generally more compatible with mass spectrometry (MS) detection than the high-salt mobile phases used in HPAEC.

For the specific and sensitive analysis of FOS DP9, this application note will detail a method based on HPAEC-PAD due to its superior resolving power for high-DP oligosaccharides and its established use in the field.[1][9]

HPAEC-PAD Method for FOS DP9 Analysis

This section provides a detailed protocol for the analysis of FOS DP9 using HPAEC-PAD.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for FOS DP9 analysis.

Sources

- 1. antecscientific.com [antecscientific.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. agilent.com [agilent.com]

- 8. halocolumns.com [halocolumns.com]

- 9. Analysis of high-molecular-weight fructan polymers in crude plant extracts by high-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of High-Degree-of-Polymerization Fructans from Sucrose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructans are naturally occurring polysaccharides composed of fructose units, typically with a terminal glucose residue. They are classified based on the linkage type between fructose units, primarily as inulin (β-2,1 linkages) or levan (β-2,6 linkages). The general nomenclature for these molecules is GFn, where 'G' represents the glucosyl unit and 'n' indicates the number of fructosyl units. While the term "GF8" is not a standardized designation, it represents a fructan with a degree of polymerization (DP) of 9 (one glucose and eight fructose units). The enzymatic synthesis of such high-DP fructans from sucrose is a topic of significant interest due to their potential applications as prebiotics, drug delivery vehicles, and functional food ingredients.[1][2]

This guide provides detailed protocols for the synthesis, purification, and characterization of high-DP fructans using microbial fructosyltransferases. These enzymes, such as inulosucrase (EC 2.4.1.9) and levansucrase (EC 2.4.1.10), catalyze the transfer of fructose units from sucrose to a growing fructan chain.[2][3][4] The protocols outlined below are designed to be adaptable for the synthesis of various high-DP fructans.

Principle of Enzymatic Synthesis

The synthesis of fructans from sucrose is catalyzed by fructosyltransferases (FTs). These enzymes facilitate a transfructosylation reaction where the fructose moiety of sucrose is transferred to an acceptor molecule. In the initial step, sucrose itself acts as the acceptor, forming the trisaccharide 1-kestose (GF2). Subsequently, the growing fructan chain (GFn) serves as the acceptor, leading to chain elongation and the formation of higher DP fructans.[5][6][7] The overall reaction can be summarized as:

n(Sucrose) → GFn + (n-1)Glucose

The degree of polymerization of the resulting fructans is influenced by several factors, including the specific enzyme used, substrate concentration, temperature, pH, and reaction time.[8][9][10]

Visualization of the Synthesis Workflow

The overall process for the enzymatic synthesis and purification of high-DP fructans is depicted in the following workflow diagram.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Properties of Fructan:Fructan 1-Fructosyltransferases from Chicory and Globe Thistle, Two Asteracean Plants Storing Greatly Different Types of Inulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uu.nl [uu.nl]

- 7. Transforming a Fructan:Fructan 6G-Fructosyltransferase from Perennial Ryegrass into a Sucrose:Sucrose 1-Fructosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Characterization of inulosucrase and the enzymatic synthesis of inulin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

Application Note: High-Resolution Analysis of High-DP Fructans Using HPAEC-PAD

Abstract

Fructans, particularly those with a high degree of polymerization (DP), are of significant interest in the food, pharmaceutical, and biotechnology industries for their prebiotic properties and functional attributes.[1] However, their analysis is challenging due to the presence of a heterogeneous mixture of polymers with varying chain lengths. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers a superior analytical solution, providing high-resolution separation of individual oligosaccharides without the need for derivatization.[1][2][3] This application note provides a detailed protocol for the setup and optimization of HPAEC-PAD for the robust and reproducible analysis of high-DP fructans, such as inulin, up to DP 65.[1]

Introduction: The Analytical Challenge of High-DP Fructans